molecular formula C17H21NO3S B2675595 Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate CAS No. 351158-53-7

Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate

Cat. No. B2675595
CAS RN: 351158-53-7
M. Wt: 319.42
InChI Key: DOMWCAKSBBBAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the condensation of appropriate starting materials. One possible route could be the Hantzsch synthesis , which typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. Further optimization and exploration of alternative synthetic methods are essential .


Molecular Structure Analysis

The molecular formula of Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate is C₁₆H₁₉NO₃S . The structure consists of a thiophene ring substituted with an isopropyl group, an amino group, and an ethoxyphenyl group. The specific arrangement of atoms and bond angles can be visualized through X-ray crystallography .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the one , have been found to possess antiviral activity . They have been used in the development of drugs that inhibit the replication of various viruses. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been found to exhibit anti-inflammatory properties . They can be used in the development of drugs that reduce inflammation in the body, which is beneficial for conditions like arthritis, asthma, and inflammatory bowel disease.

Anticancer Activity

Indole derivatives have shown potential in the field of oncology . They have been used in the development of drugs that inhibit the growth of cancer cells. This makes them a valuable resource in the fight against various types of cancer.

Antimicrobial Activity

Thiophene derivatives, such as the one , have demonstrated antimicrobial activity . They have been used in the development of drugs that inhibit the growth of various bacteria and fungi. This makes them useful in the treatment of various infectious diseases.

Antidiabetic Activity

Thiophene derivatives are known to have antidiabetic properties . They can be used in the development of drugs that help control blood sugar levels in people with diabetes.

Antihypertensive Activity

Thiophene derivatives have also been found to exhibit antihypertensive properties . They can be used in the development of drugs that help control blood pressure in people with hypertension.

Analgesic and Anti-inflammatory Activity

Thiophene derivatives have been found to possess analgesic and anti-inflammatory activities . They can be used in the development of drugs that relieve pain and reduce inflammation.

Cholesterol Inhibitors

Thiophene derivatives have been used as cholesterol inhibitors . They can be used in the development of drugs that help control cholesterol levels in the body, which is beneficial for conditions like heart disease and stroke.

properties

IUPAC Name

propan-2-yl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-5-20-13-8-6-12(7-9-13)14-11(4)22-16(18)15(14)17(19)21-10(2)3/h6-10H,5,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWCAKSBBBAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate

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